



H-Phe-Ile-OH solid-phase peptide synthesis protocol

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An Application Note on the Solid-Phase Synthesis of H-Phe-Ile-OH

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the routine construction of peptide chains in a controlled, stepwise manner. The most prevalent strategy, Fmoc/tBu chemistry, involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N α -amino protection. This method offers the advantage of milder reaction conditions compared to older Boc-based strategies.[1] The peptide is assembled on a solid polymeric support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[2][3]

This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide **H-Phe-Ile-OH** (Phenylalanine-Isoleucine) using Fmoc chemistry. The synthesis will be conducted on a 2-chlorotrityl chloride (2-CTC) resin, which is particularly suitable for producing peptides with a C-terminal carboxylic acid, as the peptide can be cleaved under very mild acidic conditions.[4][5]

Materials and Reagents



Material/Reagent	Grade	Supplier Example	
2-Chlorotrityl chloride resin (100-200 mesh)	Synthesis Grade	Sigma-Aldrich, Bachem	
Fmoc-lle-OH	Synthesis Grade	Sigma-Aldrich, Bachem	
Fmoc-Phe-OH	Synthesis Grade	Sigma-Aldrich, Bachem	
N,N'-Diisopropylethylamine (DIPEA)	Peptide Synthesis	Sigma-Aldrich	
Dichloromethane (DCM)	Anhydrous	Sigma-Aldrich	
N,N-Dimethylformamide (DMF)	Peptide Synthesis	Sigma-Aldrich	
Piperidine	ACS Reagent	Sigma-Aldrich	
Methanol (MeOH)	Anhydrous	Sigma-Aldrich	
HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate)	Peptide Synthesis	Sigma-Aldrich, Bachem	
HOBt (Hydroxybenzotriazole)	Peptide Synthesis	Sigma-Aldrich, Bachem	
Trifluoroacetic acid (TFA)	Reagent Grade	Sigma-Aldrich	
Triisopropylsilane (TIPS)	98%	Sigma-Aldrich	
Diethyl ether	Anhydrous	Sigma-Aldrich	

Experimental Protocols

This protocol outlines the synthesis of **H-Phe-Ile-OH** on a 0.1 mmol scale.

Resin Preparation and Loading of First Amino Acid (Fmoc-Ile-OH)

The first amino acid is anchored to the 2-chlorotrityl chloride resin. This resin type is sensitive to moisture, so anhydrous conditions are recommended.[6]



- Resin Swelling: Place 2-chlorotrityl chloride resin (approx. 150 mg, assuming a substitution of ~0.67 mmol/g) into a peptide synthesis vessel. Swell the resin in anhydrous DCM (5 mL) for at least 30 minutes with gentle agitation.[4][7]
- Amino Acid Preparation: In a separate vial, dissolve Fmoc-Ile-OH (2 equivalents based on resin substitution) and DIPEA (4 equivalents) in anhydrous DCM (3 mL).[8]
- Loading: Drain the DCM from the swelled resin. Add the Fmoc-lle-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[8][9]
- Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 5 mL) to the resin and agitate for 30-45 minutes.[4][7]
- Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for peptide chain elongation.

Peptide Chain Elongation: Synthesis Cycle for Fmoc-Phe-OH

The synthesis cycle consists of two main steps: $N\alpha$ -Fmoc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the sequence.

- Wash the resin with DMF (3x).
- Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.[1][4]
- Agitate for 5-7 minutes.[4] Drain the solution.
- Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[4]
- Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF (3 mL). HBTU and HOBt are used to create a highly reactive ester, which facilitates efficient peptide bond formation while minimizing racemization.[10][11]



- Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate
 the mixture for 1-2 hours at room temperature.
- Monitoring (Optional): The completion of the coupling reaction can be monitored using a
 qualitative ninhydrin (Kaiser) test. A negative test (colorless or yellow beads) indicates a
 complete reaction.[3]
- Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Final Fmoc Deprotection

After the final amino acid (Fmoc-Phe-OH) has been coupled, the terminal Fmoc group must be removed.

- Perform the Fmoc deprotection step as described in Section 2a.
- After deprotection, wash the resin thoroughly with DMF (5x), followed by DCM (5x), and finally methanol (3x) to shrink the resin.[5]
- Dry the peptidyl-resin under high vacuum for at least 4 hours.

Cleavage and Final Deprotection

This final step cleaves the completed peptide from the resin support.

- Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v). TIPS is included as a scavenger to prevent side reactions.
- Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dried peptidyl-resin in a sealed vessel. Agitate gently for 2-3 hours at room temperature.[4]
- Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add 8-10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.[6]
- Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.



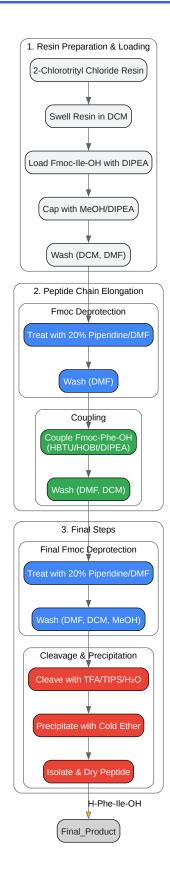
- Washing: Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and cleavage by-products.
- Drying: Dry the crude peptide pellet under vacuum. The resulting white solid can then be purified by reverse-phase HPLC.

Quantitative Data Summary

Step	Reagent/Solve nt	Equivalents (relative to resin loading)	Volume/Amou nt (0.1 mmol scale)	Reaction Time
Resin Loading	Fmoc-Ile-OH	2 eq.	0.2 mmol	1-2 hours
DIPEA	4 eq.	0.4 mmol	1-2 hours	
Capping	DCM/MeOH/DIP EA (17:2:1)	-	5 mL	30-45 min
Fmoc Deprotection	20% Piperidine in DMF	-	5 mL	2 x 5-7 min
Coupling	Fmoc-Phe-OH	3 eq.	0.3 mmol	1-2 hours
нвти	2.9 eq.	0.29 mmol	1-2 hours	_
HOBt	3 eq.	0.3 mmol	1-2 hours	_
DIPEA	6 eq.	0.6 mmol	1-2 hours	
Cleavage	TFA/TIPS/H₂O (95:2.5:2.5)	-	5 mL	2-3 hours

Workflow Visualization





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Caption: Workflow for the solid-phase synthesis of **H-Phe-Ile-OH**.



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